Copper sulfide (CuS)
Description
Properties
IUPAC Name |
copper;sulfane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.H2S/h;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKODWTQZOFGDOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S.[Cu] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuH2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanism and Parameters
In this method, aqueous solutions of copper salts (e.g., Cu(NO₃)₂, CuCl₂) and sulfur precursors (e.g., Na₂S₂O₃, thiourea) are heated in autoclaves at 150–250°C. The reaction involves the release of S²⁻ ions, which react with Cu²⁺ to form CuS nuclei. For instance, Murali et al. demonstrated that varying the molar ratio of Cu(NO₃)₂ to Na₂S₂O₃ from 1:1 to 1:3 yielded nanospheres, nanoplates, and nanotubes. Surfactants like cetyltrimethylammonium bromide (CTAB) further modulate particle dispersion and size.
Morphological Control
Table 1: Hydrothermal Synthesis Conditions and Outcomes
| Precursors | Temperature (°C) | Surfactant | Morphology | Crystallite Size (nm) | Reference |
|---|---|---|---|---|---|
| CuCl₂ + Na₂S₂O₃ | 150 | None | Nanospheres | 20–30 | |
| Cu(NO₃)₂ + Thiourea | 180 | CTAB | Urchin-like | 50–70 | |
| CuSO₄ + Na₂S | 200 | PVP | Nanotubes | 40–60 |
Solvothermal Synthesis
Solvothermal methods employ organic solvents to tailor CuS crystallinity and hierarchical structures.
Solvent Effects
Ethylene glycol (EG) and ethanol mixtures enable the formation of flower-like CuS. Li et al. reported that a 3:1 EG/ethanol ratio produced microflowers with a high surface area (23.5 m²/g), enhancing photocatalytic activity. Polyvinylpyrrolidone (PVP) acts as a capping agent, yielding monodisperse nanodisks (~500 nm diameter).
Phase Purity and Applications
Hexagonal CuS (covellite) is consistently obtained at 150°C, as confirmed by XRD and HRTEM. These structures exhibit broad visible-light absorption (bandgap ~1.7 eV), making them suitable for dye degradation.
Precipitation Methods
Precipitation offers a low-cost, room-temperature route for CuS synthesis.
Kinetic Studies
Dousma et al. utilized a stopped-flow spectrophotometer to study CuS growth from chelated Cu²⁺-EDTA complexes. The reaction CuY²⁻ + HS⁻ → CuS + HY³⁻ follows diffusion-limited kinetics, with turbidity measurements revealing rapid nucleation (t < 1 s) and particle sizes <10 nm.
Surfactant-Mediated Synthesis
CTAB-stabilized CuS nanoparticles (20–40 nm) were synthesized by mixing Cu(NO₃)₂ and Na₂S₂O₃ at room temperature. The surfactant prevents agglomeration, yielding stable suspensions with NIR absorption.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. Khan et al. synthesized leaf-like CuS in 10 minutes using CuCl₂ and Na₂S₂O₃ under 800 W irradiation. This method enhances crystallinity due to uniform heating.
Thermal Decomposition
Thermal methods convert copper precursors to CuS under controlled atmospheres.
Solid-State Reactions
Heating copper foil with sulfur powder at 300°C in argon forms CuS nanosheets directly on the substrate, ideal for battery electrodes.
Gas-Phase Sulfidation
CuO nanowires exposed to H₂S at 200°C transform into CuS via topotactic replacement, preserving the nanowire morphology.
Biocompatible Synthesis for Biomedical Applications
Citrate and PEG-coated CuS nanoparticles are synthesized for photothermal therapy. Zhou et al. developed 15 nm CuS particles by reducing Cu²⁺ with Na₂S in the presence of citrate, achieving 64Cu radiolabeling for PET imaging.
Comparative Analysis of Methods
Table 2: Advantages and Limitations of CuS Preparation Methods
| Method | Temperature (°C) | Time | Morphology Control | Scalability | Applications |
|---|---|---|---|---|---|
| Hydrothermal | 150–250 | 5–24 hrs | High | Moderate | Catalysis, Energy |
| Solvothermal | 120–180 | 6–12 hrs | Moderate | Low | Photocatalysis |
| Precipitation | 25–80 | 1–2 hrs | Low | High | Biomedicine |
| Microwave | 100–200 | 10–30 min | Moderate | High | Rapid prototyping |
| Thermal Decomposition | 200–300 | 1–3 hrs | Low | High | Electronics |
Scientific Research Applications
Biomedical Applications
1.1 Nanoparticles for Drug Delivery and Imaging
Copper sulfide nanoparticles have gained significant attention in biomedical research for their potential in drug delivery and imaging. Their photothermal properties enable them to be used in cancer therapy, where they can selectively heat tumor cells when irradiated with near-infrared light. This method enhances the effectiveness of chemotherapy by increasing drug uptake in cancerous tissues while minimizing damage to surrounding healthy cells .
1.2 Antibacterial Properties
CuS nanoparticles exhibit notable antibacterial effects. Studies have demonstrated that CuS can release copper ions slowly, which possess inherent antibacterial properties. This slow release mechanism, combined with the localized heating effect from NIR irradiation, makes CuS a promising candidate for preventing bacterial infections and biofilm formation in medical devices .
1.3 Biosensing
CuS nanoparticles are also utilized in biosensing applications due to their electrochemical activity. They can detect biomolecules such as ascorbic acid (Vitamin C) with high sensitivity, making them suitable for developing biosensors that do not require signal amplification . This capability stems from their semiconductor nature and rich valency, which facilitate electrochemical reactions.
Energy Storage Applications
2.1 Supercapacitors
CuS has shown promise as a material for supercapacitors due to its pseudocapacitive behavior. Research indicates that different morphologies of CuS can significantly influence their energy storage capacity. For instance, specific structures of CuS have demonstrated high specific capacitance values, reaching up to 206.9 F/g at a current density of 1 A/g, indicating their potential for efficient energy storage systems .
2.2 Photovoltaic Devices
The semiconductor properties of CuS make it suitable for photovoltaic applications as well. Its bandgap varies between 1.1 to 2.0 eV depending on the phase, which is ideal for absorbing sunlight and converting it into electrical energy. This characteristic positions CuS as a viable material for solar cells and other optoelectronic devices .
Environmental Applications
3.1 Remediation of Heavy Metals
CuS nanoparticles have been explored for their ability to adsorb heavy metals from wastewater due to their high surface area and reactivity. They can effectively bind metals such as lead and chromium, facilitating the removal of these toxic elements from contaminated water sources .
3.2 Sensing Pollutants
The electrochemical properties of CuS also allow it to be used in sensors for detecting environmental pollutants. The material's sensitivity can be harnessed to monitor levels of hazardous substances in air and water, providing crucial data for environmental protection efforts .
Summary Table of Applications
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Biomedical | Drug delivery | Enhanced targeting and reduced side effects |
| Antibacterial coatings | Prevents infections and biofilm formation | |
| Biosensors | High sensitivity for biomolecule detection | |
| Energy Storage | Supercapacitors | High specific capacitance |
| Photovoltaic devices | Efficient solar energy conversion | |
| Environmental | Heavy metal remediation | Effective removal of toxic metals |
| Environmental sensing | Monitoring pollutants |
Mechanism of Action
Copper sulfane exerts its effects through several mechanisms:
Generation of Reactive Oxygen Species (ROS): Copper ions released from copper sulfane can generate ROS, which can damage cellular components such as membranes, proteins, and DNA.
Disruption of Cellular Membranes: Copper ions can disrupt the integrity of cellular membranes, leading to cell death.
Interaction with Molecular Targets: Copper ions can interact with various molecular targets, including enzymes and proteins, affecting their function.
Comparison with Similar Compounds
Structural and Compositional Differences
Key Insights :
Optical and Electronic Properties
Key Insights :
Key Insights :
Key Insights :
- CuS dominates biomedical applications due to its biocompatibility and photothermal conversion efficiency (~30–40% higher than gold nanoparticles) .
- Cu2S shows promise in catalysis and energy storage but lacks the NIR responsiveness critical for theranostics .
Biological Activity
Copper sulfide (CuS) has garnered significant attention in recent years due to its diverse biological activities, particularly in antimicrobial applications, photothermal therapy for cancer treatment, and as a potential agent in nanomedicine. This article reviews the current understanding of CuS's biological activity, synthesizing findings from various studies and highlighting key research outcomes.
1. Antimicrobial Properties
Mechanism of Action
CuS nanoparticles (CuS NPs) exhibit potent antibacterial activity against both Gram-negative and Gram-positive bacteria. The mechanism primarily involves:
- Cell Membrane Damage : CuS NPs disrupt bacterial cell membranes, leading to cell lysis.
- Reactive Oxygen Species (ROS) Production : The nanoparticles generate ROS, which contribute to oxidative stress and further damage bacterial cells .
In Vitro Studies
A study demonstrated that CuS NPs have a minimum inhibitory concentration (MIC) of 12.5 μM. In vitro experiments showed significant bacterial colony reduction within 24 hours of treatment, confirming their efficacy as antibacterial agents .
In Vivo Studies
The therapeutic effects of CuS NPs were evaluated using bacteria-infected zebrafish models. Both injection and medicated bath administration routes proved effective in eradicating infections without causing toxicity to the host tissues . Notably, CuS NPs showed good hemocompatibility with human red blood cells, indicating their potential for safe therapeutic applications .
2. Photothermal Therapy
CuS is recognized as an effective photothermal agent due to its ability to absorb near-infrared light (NIR), which allows for targeted heating of cancer cells. This property is attributed to:
- Surface Plasmon Resonance : CuS exhibits localized surface plasmon resonance (LSPR), enhancing its photothermal conversion efficiency .
- Temperature Increase : Upon NIR irradiation, CuS can induce localized heating sufficient to induce apoptosis in cancer cells while sparing surrounding healthy tissue .
Case Studies
Research has shown that CuS nanoparticles can effectively eradicate cancer cells in vitro when exposed to NIR light, demonstrating their potential for use in targeted cancer therapies . Additionally, modifications to the nanoparticle structure have been explored to enhance their photothermal effects and minimize cytotoxicity .
3. Toxicity and Biocompatibility
Despite its promising applications, understanding the toxicity profile of CuS is crucial for its biomedical use.
In Vitro Toxicity Assessments
Studies indicate that CuS nanoplates exhibit cytotoxic effects at concentrations exceeding 100 μg/mL, particularly affecting human endothelial cells (HUVEC) and macrophages (RAW 264.7). The maximum tolerated dose was identified as 8.66 mg/kg in animal models, with a lethal dose 50 (LD50) of 54.5 mg/kg .
Biodistribution Studies
Following intravenous administration, CuS nanoplates were predominantly found in the liver, spleen, and lungs. This biodistribution pattern suggests potential systemic exposure risks but also highlights pathways for therapeutic targeting .
4. Synthesis and Characterization
The synthesis of CuS nanoparticles has been extensively studied to optimize their size and morphology for enhanced biological activity.
5. Future Directions
Research on CuS is rapidly evolving with ongoing studies focusing on:
- Enhanced Biocompatibility : Modifying nanoparticle surfaces to reduce toxicity while maintaining efficacy.
- Combination Therapies : Exploring synergies with other therapeutic agents or modalities, such as chemotherapy or immunotherapy.
- Diagnostic Applications : Utilizing CuS nanoparticles in bioimaging and as biosensors due to their unique optical properties .
Q & A
Q. What are the common synthesis methods for CuS nanoparticles, and how do they influence material properties for catalytic applications?
CuS nanoparticles are typically synthesized via hydrothermal/solvothermal routes. For instance, hydrothermal treatment of Cu(NO₃)₂·6H₂O with thioacetamide at 100°C produces CuS with controlled crystallinity . Microwave-assisted solvothermal methods reduce agglomeration and enhance catalytic surface area . Characterization via PXRD, SEM, and BET analysis confirms phase purity, morphology, and porosity, which directly affect photocatalytic efficiency .
Q. How can researchers design experiments to study CuS interactions with environmental contaminants like heavy metals?
Controlled experiments involve incubating CuS with target ions (e.g., Cu²⁺, Hg²⁺) in modified Postgate media under anaerobic conditions. Variables include sulfide concentration (e.g., 100 mg/L Na₂S), pH (7.0±0.2), and incubation time (5 days at 35°C). Post-analysis via particle size distribution (PSD) and microbial community profiling reveals CuS’s role in ion sequestration and bacterial activity .
Q. What characterization techniques are critical for verifying CuS structural and electronic properties?
- PXRD : Confirms crystallinity and phase composition (e.g., CuS peaks at 2θ = 28–58°) .
- XAS (X-ray Absorption Spectroscopy) : Probes local Cu/S coordination and oxidation states during synthesis .
- UV-Vis DRS : Determines bandgap (1.63–2.56 eV) for photocatalytic applications .
- Electrochemical Impedance Spectroscopy (EIS) : Evaluates charge transfer efficiency in composites .
Advanced Research Questions
Q. How can composite materials like NH₂-MIL-101(Cr)@CuS optimize photocatalytic degradation of organic pollutants?
Solvothermal synthesis disperses CuS nanoparticles (0.15–0.30 wt%) into amino-functionalized MOFs, reducing agglomeration and electron-hole recombination. The Z-scheme charge transfer mechanism in NH₂-MIL-101(Cr)@CuS enhances visible-light absorption and RhB degradation efficiency (up to 95% in 120 min). Key parameters include precursor ratios, hydrothermal duration, and pH .
Q. What statistical approaches are effective in optimizing CuS-based processes like mineral leaching or flotation?
- Plackett-Burman Design : Screens significant variables (e.g., pH, reagent concentration) in sulfide flotation .
- Response Surface Methodology (RSM) : Models Cu extraction efficiency (e.g., 75–90%) using quadratic equations with factors like H₂SO₄ (0.5–2 M), NaCl (10–50 g/L), and time (2–10 hrs). Minitab software validates interactions between variables .
- Central Composite Design (CCD) : Optimizes SART process for cyanide recovery (85–92%) in CuS concentrate .
Q. How do mechanistic studies using DFT and XAS clarify CuS formation pathways?
Density Functional Theory (DFT) simulations reveal energy barriers for Cu-S bond formation during hydrothermal synthesis. XAS at Cu K-edge (8980 eV) and S K-edge (2470 eV) identifies intermediate species (e.g., Cu⁺-S₂²⁻ clusters) and validates redox-driven crystallization .
Q. What strategies mitigate contradictions in reported bandgap values (1.63–2.56 eV) for CuS?
Discrepancies arise from synthesis methods (hydrothermal vs. sol-gel) and defect density. Controlled annealing (300–500°C) reduces sulfur vacancies, narrowing bandgaps. Hybrid DFT calculations incorporating spin-orbit coupling improve theoretical bandgap alignment with experimental UV-Vis data .
Q. How can CuS nanoclusters be engineered for multi-enzyme mimicry in biosensing?
Ultrasmall CuS nanoclusters (2–5 nm) synthesized via glutathione-assisted precipitation exhibit peroxidase-, oxidase-, and catalase-like activities. Surface sulfhydryl groups enable covalent immobilization of enzymes (e.g., glucose oxidase), achieving LODs of 0.1 nM for H₂O₂ in colorimetric assays .
Methodological Guidelines
- Experimental Replication : For leaching studies, maintain a 0.01 S/L ratio, 600 rpm stirring, and triplicate sampling to ensure ≤5% coefficient variation .
- Data Interpretation : Use Rietveld refinement (PXRD) and Tauc plots (UV-Vis) for quantitative phase and bandgap analysis .
- Ethical Compliance : Adhere to nanoparticle safety protocols (e.g., S22/S24 guidelines) during synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
